molecular formula C19H21NO4 B1298155 N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide CAS No. 247592-86-5

N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Cat. No.: B1298155
CAS No.: 247592-86-5
M. Wt: 327.4 g/mol
InChI Key: XPUYRAAYKGETKG-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 4 positions, an ethoxy group at the 2 position, and a formyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethylphenylamine with 2-ethoxy-4-formylphenol to form an intermediate compound.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine. This results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-carboxyphenoxy)acetamide.

    Reduction: N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-hydroxyphenoxy)acetamide.

    Substitution: N-(2,4-dimethylphenyl)-2-(2-substituted-4-formylphenoxy)acetamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-(2-methoxy-4-formylphenoxy)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a formyl group.

Uniqueness

N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is unique due to the presence of both the ethoxy and formyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-4-23-18-10-15(11-21)6-8-17(18)24-12-19(22)20-16-7-5-13(2)9-14(16)3/h5-11H,4,12H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUYRAAYKGETKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354479
Record name N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247592-86-5
Record name N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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